molecular formula C16H15N7O4 B413964 3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone CAS No. 300701-04-6

3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B413964
CAS No.: 300701-04-6
M. Wt: 369.33g/mol
InChI Key: JQDMBKOMTCWTPO-RQZCQDPDSA-N
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Description

3-Nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a purine-based hydrazone derivative characterized by a 3-nitrobenzaldehyde moiety linked via a hydrazone bridge to a substituted purine-dione core. The purine scaffold features a 7-allyl and 3-methyl substitution, which may influence its electronic properties, solubility, and biological interactions. Hydrazones are known for their versatility in medicinal chemistry due to their ability to form stable complexes and participate in diverse biochemical interactions .

Properties

IUPAC Name

3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O4/c1-3-7-22-12-13(21(2)16(25)19-14(12)24)18-15(22)20-17-9-10-5-4-6-11(8-10)23(26)27/h3-6,8-9H,1,7H2,2H3,(H,18,20)(H,19,24,25)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDMBKOMTCWTPO-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer and antimicrobial properties, drawing from diverse research findings and case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C14H16N4O3\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including those similar to 3-nitrobenzaldehyde hydrazone. For instance, a study on 4-azasteroidal purines demonstrated significant cytotoxic effects against T47-D breast cancer cells. The derivative exhibited an IC50 value of 1.33 μM, indicating potent activity against cancer cell proliferation .

Case Study: Cytotoxicity Assessment

A fluorescence microscopy study assessed the cytotoxic effects of related compounds on T47-D cells. The results indicated that treated cells showed increased staining with propidium iodide (PI), suggesting enhanced cell death compared to controls. The morphological changes observed included cell rounding and decreased nuclear area, indicative of apoptosis .

Antimicrobial Activity

Hydrazones have also been investigated for their antimicrobial properties. Various studies have reported that nitrogen-containing heterocyclic compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Hydrazones

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 mg/mL
Compound BEscherichia coli0.75 mg/mL
3-Nitrobenzaldehyde HydrazoneStaphylococcus aureusTBD
3-Nitrobenzaldehyde HydrazoneEscherichia coliTBD

Note: TBD indicates that specific MIC values for the hydrazone are yet to be determined in current literature.

The mechanism by which hydrazones exert their biological effects may involve the inhibition of key metabolic pathways in pathogens and cancer cells. For example, some hydrazones have been shown to interfere with mitochondrial function and induce apoptosis in cancer cells through caspase activation pathways .

Insights from Related Studies

Research on similar compounds indicates that hydrazones can act as inhibitors of critical signaling pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer . This suggests that 3-nitrobenzaldehyde hydrazone may have a multifaceted mechanism of action contributing to its anticancer and antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on purine-dione hydrazone derivatives and related analogs from the provided evidence, emphasizing substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (NMR δ, ppm) References
Target Compound : 3-Nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-purine)hydrazone - 7-Allyl
- 3-Methyl
- 3-Nitrobenzaldehyde hydrazone
Not provided ~400 (estimated) Not reported Anticipated NO₂ signals (~8.0–8.5 ppm for aromatic H)
3b (4.1.4) - 1,3,7-Trimethyl
- 3-Benzaldehyde
C₁₅H₁₄N₄O₄ 315.3 164–165 δ 10.00 (s, CHO); 3.87, 3.41, 3.37 (3×CH₃)
3c (4.1.5) - 1,3,7-Trimethyl
- 4-Benzaldehyde
C₁₅H₁₄N₄O₄ 315.3 Not reported Similar to 3b, with para-substituted CHO
Benzaldehyde [3-methyl-2,6-dioxo-1,7-dibenzyl-purine]hydrazone - 1,7-Dibenzyl
- 3-Methyl
- Benzaldehyde hydrazone
C₂₈H₂₄N₆O₂ 464.5 Not reported δ 7.86–7.92 (aromatic H); 2.40 (CH₃-7)
8-[Benzyl(methyl)amino]-3-methyl-7-octyl-purine-2,6-dione - 7-Octyl
- 8-Benzyl(methyl)amino
- 3-Methyl
C₂₂H₃₁N₅O₂ 397.5 Not reported δ 3.31 (N-CH₃); 5.70 (N-NH₂)

Key Findings :

Substituent Effects on Solubility and Reactivity: The target compound’s 7-allyl and 3-nitro groups likely reduce solubility in polar solvents compared to 3b/3c (trimethyl substitution) . 3b and 3c demonstrate that ortho/para substitution on the benzaldehyde ring minimally affects melting points but alters electronic environments (e.g., δ 10.00 ppm for CHO in 3b) .

Spectroscopic Signatures: Hydrazone protons (N-NH₂) in analogs like 8-[benzyl(methyl)amino]-3-methyl-7-octyl-purine-2,6-dione appear at δ 5.70 ppm, while methyl groups resonate near δ 3.3 ppm . The target compound’s nitro group would likely cause downfield shifts in aromatic protons (δ >8.0 ppm) .

Biological Implications :

  • Compounds with bulky substituents (e.g., 1,7-dibenzyl in ) show reduced membrane permeability compared to smaller groups (e.g., 3b ’s trimethyl substitution) . The target’s allyl group may balance lipophilicity and steric hindrance.

Preparation Methods

Condensation Reaction Between 3-Nitrobenzaldehyde and Purine Hydrazine Derivatives

The most direct method for synthesizing this compound involves a condensation reaction between 3-nitrobenzaldehyde and a hydrazine-functionalized purine precursor. The purine derivative, 7-allyl-3-methyl-8-hydrazinyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine, is prepared via alkylation and oxidation of xanthine analogs. Subsequent condensation with 3-nitrobenzaldehyde occurs under acidic or neutral conditions, typically in polar aprotic solvents such as ethanol or dimethylformamide (DMF).

Mechanism and Conditions :
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde’s carbonyl carbon, forming a hydrazone linkage (R–NH–N=CH–Ar). Catalysis by acetic acid or trifluoroacetic acid (TFA) accelerates imine formation, while elevated temperatures (60–80°C) drive the reaction to completion within 4–6 hours. For example, a protocol described by VulcanChem employs a 1:1 molar ratio of 3-nitrobenzaldehyde to the purine hydrazine derivative in refluxing ethanol, yielding the product in 68–72% purity after recrystallization.

Key Variables :

  • Solvent Choice : Ethanol and DMF are preferred for their ability to dissolve both aromatic aldehydes and polar purine intermediates.

  • Acid Catalyst : Trifluoroacetic acid (0.5–1.0 equiv.) enhances reaction rates by polarizing the aldehyde carbonyl.

  • Temperature : Reactions conducted at 70°C achieve >90% conversion within 4 hours, whereas room-temperature conditions require 24–48 hours.

Multi-Step Synthesis via Purine Functionalization

An alternative route involves constructing the purine scaffold before introducing the hydrazone group. This method, detailed in a patent by Google Patents, comprises three stages:

  • Allylation of Xanthine : 3-Methylxanthine is treated with allyl bromide in the presence of potassium carbonate, yielding 7-allyl-3-methylxanthine.

  • Oxidation to Dioxopurine : The xanthine derivative is oxidized using hydrogen peroxide (H₂O₂) in acetic acid, forming 7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine.

  • Hydrazine Introduction and Condensation : The dioxopurine is reacted with hydrazine hydrate to generate the hydrazine intermediate, which is then condensed with 3-nitrobenzaldehyde under TFA catalysis.

Optimized Reaction Table :

StepReagents/ConditionsSolventTemperatureTimeYield
1Allyl bromide, K₂CO₃DMF80°C3 h85%
2H₂O₂, CH₃COOHAcetic acid50°C6 h78%
3N₂H₄·H₂O, then 3-nitrobenzaldehyde/TFAEthanol70°C4 h65%

This sequential approach allows for precise control over purine functionalization but requires rigorous purification after each step to avoid side products.

Advanced Catalytic and Solvent Systems

Palladium-Catalyzed Coupling for Allyl Group Introduction

The allyl group on the purine nitrogen is critical for the compound’s bioactivity. A patent by US20080064876A1 describes a palladium-catalyzed allylation using 10% Pd/C and methanesulfonic acid in ethyl acetate. This method achieves regioselective allylation at the N⁷ position of the purine ring, with yields exceeding 80% under hydrogen gas (1–2 atm).

Reaction Scheme :

Purine+Allyl bromidePd/C, MsOH7-Allylpurine+HBr\text{Purine} + \text{Allyl bromide} \xrightarrow{\text{Pd/C, MsOH}} \text{7-Allylpurine} + \text{HBr}

Advantages :

  • Regioselectivity : Pd/C directs allylation to the N⁷ position due to steric and electronic factors.

  • Scalability : Ethyl acetate facilitates easy catalyst recovery and product isolation.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to conduct condensation reactions without solvents, reducing waste and improving atom economy. Preliminary studies indicate that grinding 3-nitrobenzaldehyde with the purine hydrazine derivative in the presence of silica gel as a catalyst yields the hydrazone in 60–65% yield after 2 hours.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:2) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity (>95%).

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, CH=N), 8.25–7.90 (m, 4H, Ar–H), 5.85 (m, 1H, allyl CH₂), 3.45 (s, 3H, N–CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1602 cm⁻¹ (C=N) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone, and how can purity be validated?

  • Methodological Answer : The synthesis begins with the nitration of benzaldehyde under controlled conditions (e.g., mixed acid systems at 0–5°C to favor meta-substitution) to yield 3-nitrobenzaldehyde . Subsequent hydrazone formation involves reacting the aldehyde with a substituted purine hydrazide (e.g., 7-allyl-3-methyl-2,6-dioxo-tetrahydro-1H-purin-8-amine) in ethanol or methanol under reflux. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the stability of this hydrazone derivative under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal : 40°C, 60°C, and 80°C for 1–4 weeks.
  • Humidity : 75% relative humidity (RH) in controlled chambers.
  • Light : UV-Vis light exposure per ICH Q1B guidelines.
    Monitor degradation via HPLC and track functional group integrity using FTIR. Store the compound in amber vials at –20°C under inert atmosphere (argon) to minimize hydrolysis and oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential nitro compound toxicity.
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid direct contact.
  • Training : Complete 100% score on laboratory safety exams covering chemical hygiene plans and emergency procedures .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this hydrazone derivative?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and transition states, identifying energy barriers for hydrazone formation. Pair this with molecular dynamics simulations to predict solvent effects (e.g., ethanol vs. DMF). Validate predictions experimentally using a Design of Experiments (DoE) framework, such as full factorial designs to test temperature, solvent polarity, and catalyst loading .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple spectroscopic techniques (e.g., 1H^1H-NMR, X-ray crystallography) and computational models (e.g., ab initio vs. semi-empirical methods).
  • Sensitivity Analysis : Identify variables (e.g., solvent dielectric constant, steric hindrance) with the highest uncertainty contributions using Monte Carlo simulations.
  • Feedback Loops : Integrate experimental data into iterative computational refinements (e.g., adjusting force field parameters in molecular mechanics) .

Q. How can researchers leverage informer compound libraries to study the biological or catalytic activity of this hydrazone?

  • Methodological Answer : Screen the compound against an informer library (e.g., Merck’s Aryl Halide Chemistry Informer Library) to assess reactivity across diverse substrates. Use high-throughput automation to test its efficacy in catalytic cycles (e.g., hydrogenation) or enzyme inhibition assays. Analyze structure-activity relationships (SAR) by comparing performance with analogs (e.g., varying nitro-group positioning or purine substituents) .

Q. What advanced statistical designs are suitable for optimizing the compound’s application in heterocyclic synthesis?

  • Methodological Answer : Implement response surface methodology (RSM) with central composite design (CCD) to optimize reaction yield. Variables include:

  • Independent Variables : Molar ratio (hydrazine:aldehyde), reaction time, temperature.
  • Dependent Variables : Yield, purity, byproduct formation.
    Analyze interactions using ANOVA and contour plots. For multi-objective optimization (e.g., maximizing yield while minimizing waste), apply desirability functions .

Methodological Resources

  • Experimental Design : Use CRDC subclass RDF2050108 (process control and simulation) for guidance on integrating computational and experimental workflows .
  • Data Management : Employ chemical software (e.g., COMSOL Multiphysics) for real-time data encryption and virtual scenario modeling .
  • Training : Advanced courses like CHEM 4206 emphasize hypothesis-driven research and technique refinement for complex synthesis .

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